2,5-Dimethylphenylacetyl chloride
Overview
Description
2,5-Dimethylphenylacetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an aromatic ring and an acyl chloride group, making it valuable in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylacetyl chloride can be synthesized through several methods. One common route involves the chloromethylation of p-xylene, followed by cyanidation, hydrolysis, and acyl chlorination . Another method includes the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency. For example, a mixture of ruthenium oxide and palladium on carbon can be used as a catalyst in the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylphenylacetic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Thionyl Chloride: Used in the acyl chlorination process.
Catalysts: Such as ruthenium oxide and palladium on carbon for enhanced reaction rates.
Major Products Formed:
2,5-Dimethylphenylacetic Acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,5-Dimethylphenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylphenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of acylated products. This reactivity is exploited in various synthetic pathways to introduce the 2,5-dimethylphenylacetyl moiety into target molecules .
Comparison with Similar Compounds
- 2,5-Dimethylphenylacetic Acid
- 2,5-Dimethylbenzyl Chloride
- 2,5-Dimethylphenylacetonitrile
Uniqueness: 2,5-Dimethylphenylacetyl chloride is unique due to its dual functionality, combining an aromatic ring with an acyl chloride group. This combination enhances its reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRANTBLOIKHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626477 | |
Record name | (2,5-Dimethylphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55312-97-5 | |
Record name | 2,5-Dimethylbenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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